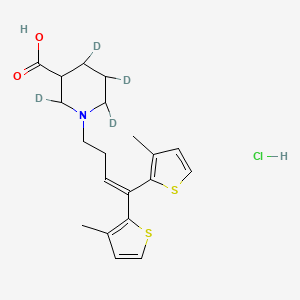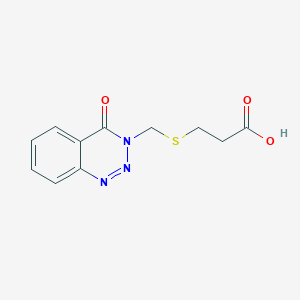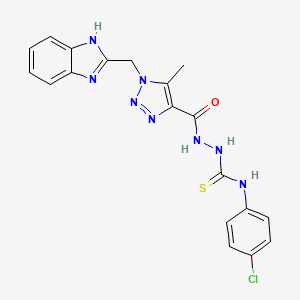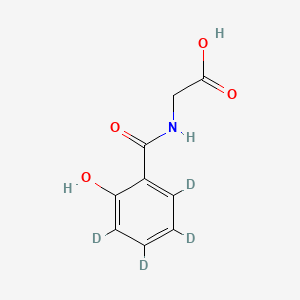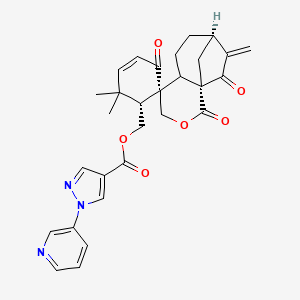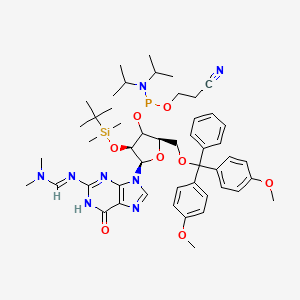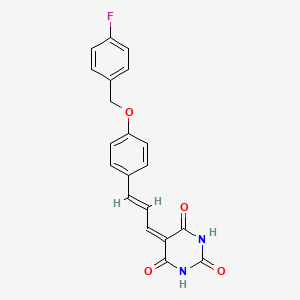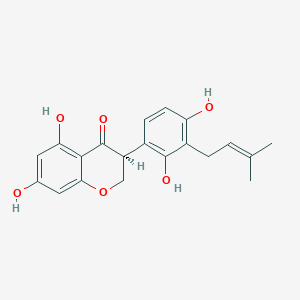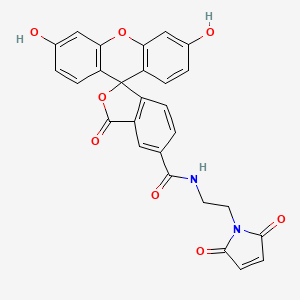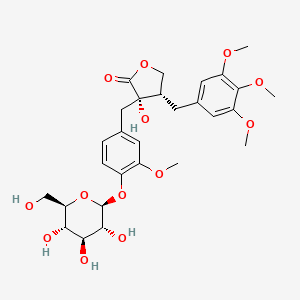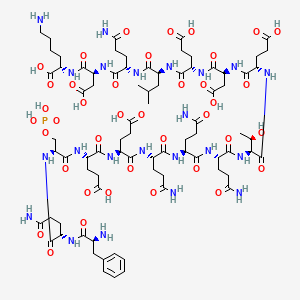
Met-Gly-Pro-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Met-Gly-Pro-AMC is a fluorescent peptide substrate of methionine aminopeptidase 2 (MetAP2). It is composed of three amino acids: methionine, glycine, and proline, linked to a 7-amino-4-methylcoumarin (AMC) moiety. This compound is primarily used in biochemical assays to study the activity of MetAP2, an enzyme involved in protein processing and regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Met-Gly-Pro-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by the coupling of the AMC moiety. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Met-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by MetAP2. The enzyme cleaves the peptide bond between proline and AMC, releasing the fluorescent AMC moiety. This reaction is used to measure the enzymatic activity of MetAP2 .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in an aqueous buffer solution at physiological pH (around 7.4). Common reagents include Tris-HCl buffer and magnesium ions, which are essential for the activity of MetAP2 .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC moiety, which exhibits fluorescence. This fluorescence can be measured using a fluorometer, providing a quantitative assessment of MetAP2 activity .
Applications De Recherche Scientifique
Met-Gly-Pro-AMC is widely used in scientific research to study the activity and inhibition of MetAP2. Its applications include:
Biochemistry: Used in enzyme assays to measure MetAP2 activity and screen for potential inhibitors
Cancer Research: MetAP2 inhibitors have shown promise in inhibiting tumor growth and angiogenesis.
Drug Development: Utilized in high-throughput screening assays to discover new MetAP2 inhibitors with potential therapeutic applications.
Molecular Biology: Helps in understanding the role of MetAP2 in protein processing and cellular regulation
Mécanisme D'action
Met-Gly-Pro-AMC exerts its effects by serving as a substrate for MetAP2. The enzyme recognizes the methionine residue at the N-terminus of the peptide and cleaves the peptide bond, releasing the AMC moiety. This cleavage event is associated with a fluorescence signal, which can be measured to determine the activity of MetAP2. The molecular target of this compound is the active site of MetAP2, where the hydrolysis reaction occurs .
Comparaison Avec Des Composés Similaires
Met-Gly-Pro-AMC is unique due to its specific recognition by MetAP2 and its fluorescent properties. Similar compounds include:
Met-AMC: A simpler substrate that only contains methionine linked to AMC.
Gly-Pro-AMC: Another substrate that includes glycine and proline linked to AMC.
This compound stands out due to its specificity for MetAP2 and its utility in high-throughput screening assays for potential inhibitors .
Propriétés
Formule moléculaire |
C22H28N4O5S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O5S/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30)/t16-,17-/m0/s1 |
Clé InChI |
SBIKNEVHKGLANK-IRXDYDNUSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


